Clovanediol diacetate

Description

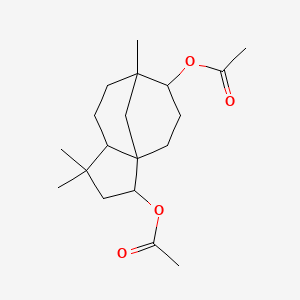

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H30O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl) acetate |

InChI |

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3 |

InChI Key |

ILEDHMVFQOCEJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Clovanediol Diacetate: A Technical Guide to Its Natural Source and Putative Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate is a sesquiterpenoid natural product that has been identified from the plant Psidium guajava, commonly known as guava. Sesquiterpenoids are a class of C15 terpenoids known for their diverse chemical structures and significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural source, and the general experimental protocols relevant to its isolation and characterization. Due to the absence of a readily accessible primary research article detailing the initial discovery, this guide presents a putative discovery and isolation workflow based on established phytochemical methodologies for sesquiterpenoids from Psidium guajava.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant widely distributed in tropical and subtropical regions.[1] Traditionally, its leaves have been used in folk medicine to treat a variety of ailments, which has prompted extensive phytochemical investigations. These studies have revealed a rich chemical profile, including a significant number of flavonoids, tannins, and terpenoids, particularly sesquiterpenoids.[1] this compound, a sesquiterpenoid with the molecular formula C₁₉H₃₀O₄, has been reported as a constituent of Psidium guajava.[2] This guide aims to consolidate the available information on this compound and provide a technical framework for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 2649-68-5 | [2] |

| Molecular Formula | C₁₉H₃₀O₄ | [2] |

| Molecular Weight | 322.44 g/mol | |

| Class | Sesquiterpenoid | [2] |

| Natural Source | Psidium guajava |

Table 1: Chemical and Physical Properties of this compound

Natural Source Identification

The primary natural source identified for this compound is the plant Psidium guajava L. (guava). Various parts of the guava plant are known to produce a diverse array of secondary metabolites. The leaves, in particular, are a well-documented source of sesquiterpenoids.[1] The specific variety of P. guajava, geographical location, and harvesting time can influence the qualitative and quantitative composition of its phytochemicals.

Putative Discovery and Isolation Workflow

References

Biosynthesis of Clovanediol Diacetate in Psidium guajava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of clovanediol diacetate, a sesquiterpenoid found in Psidium guajava (guava). While the complete enzymatic cascade for this specific compound in guava has not been fully elucidated, this document consolidates the current understanding of sesquiterpene biosynthesis to present a putative pathway. It is intended to serve as a foundational resource for researchers investigating the specialized metabolism of guava and for professionals in drug development interested in the pharmacological potential of its constituents. This guide details the inferred enzymatic steps, from primary metabolites to the final acetylated product, and provides a framework of experimental protocols for the characterization of the involved enzymes. All quantitative data, though currently unavailable in the literature for this specific pathway, is presented in structured tables to highlight the required parameters for future research.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal and economic importance. Its leaves, in particular, are a rich source of diverse secondary metabolites, including a high concentration of sesquiterpenoids.[1][2] These C15 isoprenoid compounds contribute to the plant's aromatic properties and are associated with a range of biological activities. Among the myriad of sesquiterpenes produced by guava, clovanediol and its acetylated derivative, this compound, are of interest for their potential pharmacological applications.

The biosynthesis of sesquiterpenoids in plants is a complex process involving several classes of enzymes. It begins with the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP), which is then cyclized by terpene synthases (TPSs) into a vast array of hydrocarbon skeletons.[3] Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases (P450s) and various transferases, lead to the final functionalized molecules.[4][5] This guide provides an in-depth overview of the proposed biosynthetic pathway leading to this compound in Psidium guajava, based on established principles of sesquiterpene metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Psidium guajava is proposed to proceed through three main stages:

-

Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the universal terpenoid biosynthesis pathway.

-

Cyclization of FPP and Hydroxylation to form Clovanediol: This is the first committed step towards clovanediol synthesis, followed by hydroxylation reactions.

-

Acetylation of Clovanediol to yield this compound: The final modification step to produce the diacetate ester.

A schematic representation of this proposed pathway is provided below.

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the fundamental building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] These five-carbon units can be synthesized through the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway. For sesquiterpene biosynthesis, the cytosolic MVA pathway is generally the primary source of precursors.

Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[3] FPP is the direct precursor for all sesquiterpenoids.

Cyclization of FPP and Hydroxylation to Clovanediol

The formation of the characteristic clovane skeleton is a critical step catalyzed by a specific sesquiterpene synthase, herein referred to as "clovanediol synthase". This enzyme belongs to the TPS-a subfamily, which is known to be highly represented in Psidium guajava.[1][2] The clovanediol synthase facilitates the intramolecular cyclization of the linear FPP molecule to form a reactive clovane cation intermediate.

This carbocation intermediate is then quenched by water molecules in one or more steps, likely catalyzed by one or more cytochrome P450 monooxygenases (CYPs), to introduce the two hydroxyl groups, yielding clovanediol.[4][5] The precise regioselectivity and stereospecificity of these hydroxylation reactions are key to the formation of the specific clovanediol isomer.

Acetylation of Clovanediol to this compound

The final step in the proposed pathway is the di-acetylation of clovanediol. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase (ACT).[2] This enzyme transfers two acetyl groups from acetyl-CoA to the hydroxyl moieties of clovanediol, resulting in the formation of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Psidium guajava is not yet available in the scientific literature, the following tables outline the key kinetic and concentration parameters that would need to be determined to fully characterize this pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

| Farnesyl Pyrophosphate Synthase (FPPS) | IPP, DMAPP | Data not available | Data not available | Data not available | Data not available | Data not available |

| Clovanediol Synthase (TPS) | FPP | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cytochrome P450 Monooxygenase (CYP) | Clovanediol Precursor | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetyltransferase (ACT) | Clovanediol, Acetyl-CoA | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Metabolite Concentrations in Psidium guajava Leaf Tissue

| Metabolite | Concentration (µg/g fresh weight) | Tissue Localization | Developmental Stage Variation |

| Farnesyl Pyrophosphate (FPP) | Data not available | Data not available | Data not available |

| Clovanediol | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway in Psidium guajava requires the identification and functional characterization of the involved enzymes. Below are detailed, generalized methodologies for these key experiments.

Identification and Cloning of Candidate Genes

A transcriptomic approach is recommended for the identification of candidate genes.

References

- 1. Caryophyllene - Wikipedia [en.wikipedia.org]

- 2. Towards crucial post-modification in biosynthesis of terpenoids and steroids: C3 oxidase and acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450 enzymes: A driving force of plant diterpene diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Clovanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The structure of clovanediol diacetate contains a complex, saturated tricyclic sesquiterpenoid backbone and two acetate functional groups. The following tables summarize the expected characteristic signals in its NMR, IR, and MS spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Description | Chemical Shift (ppm) | Description |

| ~ 2.0 - 2.2 | Singlet, 6H (2 x -OCOCH₃ )[1][2] | ~ 170 - 185 | 2 x Carbonyl carbons (C =O)[3][4] |

| ~ 3.7 - 5.0 | Multiplets, 2H (2 x -CH -OAc) | ~ 70 - 85 | 2 x Carbons bearing acetate (-C H-OAc) |

| 0.8 - 2.0 | Complex multiplets (Aliphatic protons of the clovane backbone) | ~ 20 - 60 | Aliphatic carbons of the clovane backbone |

| ~ 20 - 30 | 2 x Acetate methyl carbons (-OCOCH₃ )[3] |

Table 2: Predicted IR and MS Data for this compound

| IR Spectroscopy | Mass Spectrometry | ||

| Wavenumber (cm⁻¹) | Description | m/z Value | Description |

| ~ 1735 - 1750 | Strong, sharp C=O stretch (Ester)[5][6][7][8][9] | [M]+ | Molecular ion peak (intensity may be weak)[10] |

| ~ 1240 | Strong C-O stretch (Ester)[5][7] | [M - CH₃COOH]+ | Loss of one molecule of acetic acid |

| ~ 1000 - 1300 | C-O stretch (Ester)[1][7] | [M - 2xCH₃COOH]+ | Loss of two molecules of acetic acid |

| 2850 - 3000 | C-H stretch (Aliphatic) | Acylium ions (e.g., CH₃CO⁺ at m/z 43)[11] |

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [12][13][14][15][16]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

-

Parameter Setup: Set up the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). Standard acquisition parameters for ¹H NMR include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary.

-

Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: [17][18][19]

-

Attenuated Total Reflectance (ATR): This is the most common and straightforward method. A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

KBr Pellet (for solid samples): Grind a few milligrams of the sample with about 100-200 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for non-volatile liquids or solids soluble in a volatile solvent): Dissolve the sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal or salt plates). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: [21][22][23]

-

Sample Dissolution: Dissolve a small amount of the sample (typically less than 1 mg) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

-

Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument's tubing.

-

Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for moderately polar molecules like this compound. Atmospheric pressure chemical ionization (APCI) can also be used.

-

Mass Analyzer: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatography system). The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Collection: A full scan mass spectrum is acquired to determine the molecular weight and molecular formula. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern.[24]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a natural product derivative like this compound.

Caption: Logical workflow for the analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. brainly.com [brainly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Fragmentation and mass spectra of Esters - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 11. tutorchase.com [tutorchase.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 19. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. sbfisica.org.br [sbfisica.org.br]

- 22. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. organomation.com [organomation.com]

- 24. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Crystalline Structure and Stereochemistry of Clovanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate, a sesquiterpenoid derivative, belongs to the complex family of clovane natural products. While this class of molecules has garnered interest for its unique tricyclic carbon framework, specific experimental data on the crystalline structure and stereochemistry of this compound remain limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical properties of this compound, infers its likely stereochemistry based on the parent compound, clovanediol, and presents a generalized experimental protocol for its synthesis. The absence of specific X-ray crystallographic data in the literature precludes a detailed analysis of its crystalline structure.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide array of biological activities. The clovane skeleton, characterized by a tricyclo[6.3.1.01,5]dodecane core, represents a fascinating and synthetically challenging subgroup. This compound is the diacetylated form of clovanediol, a naturally occurring sesquiterpenoid.[1] The addition of acetate groups can significantly alter the physicochemical properties of the parent molecule, potentially influencing its bioavailability and biological activity. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for guiding any potential drug development efforts.

Chemical and Physical Properties

While specific experimental data on this compound is sparse, some of its basic chemical properties have been reported.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₀O₄ | [1] |

| CAS Number | 2649-68-5 | [1] |

| Molecular Weight | 322.44 g/mol | [2] |

| Class | Sesquiterpenoid | [1] |

Stereochemistry

The stereochemistry of this compound is intrinsically linked to that of its parent compound, clovanediol. While various stereoisomers of clovanediol exist, a commonly cited isomer is (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol. Acetylation is a chemical reaction that typically does not alter the stereochemical configuration of the chiral centers in the parent molecule. Therefore, it is highly probable that the stereochemistry of this compound derived from this specific isomer of clovanediol would be (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diyl diacetate.

Note: Without experimental verification, this remains a well-founded assumption based on established chemical principles.

Crystalline Structure

As of the latest literature surveys, there is no publicly available X-ray crystallography data for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

In the absence of specific data for the diacetate, researchers may consider the crystal structure of closely related clovane sesquiterpenoids or other sesquiterpene diacetates as a starting point for computational modeling and structural comparisons.[3] For instance, the crystal structure of 14-hydroxycaryophyllene acetate, a derivative of the related sesquiterpene caryophyllene, has been reported.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from clovanediol can be achieved through a standard acetylation reaction. The following is a generalized protocol.[5][6]

Materials:

-

Clovanediol

-

Acetic anhydride (Ac₂O)

-

A catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., pyridine or DMAP)

-

Anhydrous solvent (e.g., dichloromethane or pyridine)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Apparatus for stirring, heating (if necessary), and extraction.

Procedure:

-

Dissolve clovanediol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the solution, followed by the dropwise addition of the catalyst.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by carefully adding water or a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography on silica gel.

Stereochemical Analysis

The stereochemistry of the synthesized this compound can be confirmed using a combination of spectroscopic and chiroptical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for elucidating the connectivity and relative stereochemistry of the molecule. NOESY experiments, in particular, can reveal through-space correlations between protons, providing insights into their spatial proximity.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers. By comparing the retention time of the synthesized product with that of a known standard (if available), the enantiomeric purity can be determined.

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature of a molecule. The resulting spectrum can be compared with theoretical calculations or with the spectra of related compounds of known absolute stereochemistry.

Conclusion

This compound is a derivative of a structurally complex sesquiterpenoid. While its basic chemical identity is established, a detailed understanding of its solid-state structure and experimentally confirmed stereochemistry is currently lacking in the scientific literature. This guide has provided a summary of the available information, a probable stereochemical assignment based on its parent compound, and a general methodology for its synthesis and characterization. Further research, particularly X-ray crystallographic analysis and detailed spectroscopic studies, is necessary to fully elucidate the structural and stereochemical nuances of this molecule, which will be essential for any future investigations into its biological properties and potential applications.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C19H30O4 | CID 4457488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caryophyllene - Wikipedia [en.wikipedia.org]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

Potential Biological Activities of Novel Sesquiterpenoids: A Technical Guide Focused on Clovanediol Diacetate Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a focal point in natural product research due to their wide array of biological activities. This technical guide explores the potential therapeutic applications of novel sesquiterpenoids, with a conceptual focus on clovanediol diacetate. Due to the limited specific experimental data on this compound, this paper will use the well-characterized bicyclic sesquiterpene, β-caryophyllene , as a representative model to detail the potential anticancer and anti-inflammatory activities, relevant signaling pathways, and the experimental protocols used to elucidate these properties. This guide aims to provide a comprehensive resource for researchers interested in the discovery and development of novel sesquiterpenoid-based therapeutics.

Introduction to Sesquiterpenoids and this compound

Sesquiterpenoids are secondary metabolites found predominantly in plants, but also in fungi and marine organisms. Their complex structures have made them attractive scaffolds for drug discovery, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory effects.[1] this compound is a sesquiterpenoid that has been identified in various plant species. While its specific biological activities are not yet extensively documented, its parent compound, clovanediol, has been noted for its potential antimicrobial properties, purportedly by disrupting microbial cell membranes. This suggests that clovanediol and its derivatives, like the diacetate form, warrant further investigation for a range of biological activities.

Anticancer Potential of Novel Sesquiterpenoids

Many novel sesquiterpenoids have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.

In Vitro Cytotoxicity Data (β-caryophyllene as a model)

The following table summarizes the cytotoxic effects of β-caryophyllene and its oxide derivative against several human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| β-caryophyllene | MCF-7 (Breast) | ~31.5 | [3] |

| β-caryophyllene | HCT-116 (Colon) | Most sensitive | [3] |

| β-caryophyllene | PANC-1 (Pancreatic) | 27 | [3] |

| β-caryophyllene | HepG2 (Liver) | ~72.8 | [3] |

| β-caryophyllene oxide | MCF-7 (Breast) | 24 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid (e.g., 0-100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1][2]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Potential of Novel Sesquiterpenoids

Sesquiterpenoids are well-documented for their anti-inflammatory properties. They often exert these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

In Vitro Anti-inflammatory Activity (β-caryophyllene as a model)

The following table presents the inhibitory effects of β-caryophyllene on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | Cell Line | Assay | IC50 | Reference |

| β-caryophyllene & Indomethacin (Nanoemulsion) | RAW 264.7 | NO Inhibition | 1.45 µg/mL | [6] |

| β-caryophyllene & Indomethacin (Free form) | RAW 264.7 | NO Inhibition | 48.60 µg/mL | [6] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration in biological samples, which is an indicator of nitric oxide production.

-

Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7][8]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Modulation of Signaling Pathways

A key mechanism by which sesquiterpenoids exert their anticancer and anti-inflammatory effects is through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[5]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[10][11] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.[10][11]

Sesquiterpenoids like β-caryophyllene oxide have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[12]

Experimental Protocol: Western Blot for NF-κB Activation

Western blotting can be used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the nuclear translocation of p65.

-

Protein Extraction: After treating cells with the sesquiterpenoid and/or an inflammatory stimulus, lyse the cells and separate the cytoplasmic and nuclear protein fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-IκBα, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, the extensive research on related sesquiterpenoids like β-caryophyllene provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and anti-inflammatory activities of this class of compounds, often mediated through the NF-κB signaling pathway, highlight promising avenues for future research.

The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of novel sesquiterpenoids. Future studies should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo assays to determine its cytotoxic and anti-inflammatory efficacy and to elucidate its precise mechanisms of action. Such research is essential for unlocking the full therapeutic potential of this and other novel sesquiterpenoids.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. The Potential Therapeutic Role of Beta-Caryophyllene as a Chemosensitizer and an Inhibitor of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joese.journals.ekb.eg [joese.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. Co-delivery of beta-caryophyllene and indomethacin in the oily core of nanoemulsions potentiates the anti-inflammatory effect in LPS-stimulated macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. β-Caryophyllene oxide potentiates TNFα-induced apoptosis and inhibits invasion through down-modulation of NF-κB-regulated gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

In Silico Prediction of Pharmacological Targets for Clovanediol Diacetate: A Technical Guide

Introduction

Clovanediol diacetate is a sesquiterpenoid natural product that has been isolated from the herbs of Psidium guajava[1]. While its chemical structure is known, its pharmacological targets and mechanism of action remain largely uncharacterized, rendering it an "orphan" compound. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the pharmacological targets of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for target identification and validation.

The prediction of drug-target interactions is a critical step in the drug discovery pipeline, aiding in the elucidation of therapeutic mechanisms and the identification of potential adverse effects[2]. Computational, or in silico, methods offer a time- and cost-effective approach to prioritize potential targets for experimental validation[3]. These methods can be broadly categorized into ligand-based, structure-based, and machine learning approaches[4][5][6]. This guide will detail a multi-faceted strategy employing several of these techniques to build a robust profile of potential protein targets for this compound.

Methodology: A Multi-Step In Silico Workflow

The proposed workflow for identifying the pharmacological targets of this compound integrates ligand-based and structure-based approaches, culminating in a prioritized list of potential targets for subsequent experimental validation.

Experimental Workflow Diagram

Caption: A diagram illustrating the multi-step in silico workflow for predicting pharmacological targets.

Detailed Experimental Protocols

1. Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

-

2D/3D Similarity Searching:

-

Protocol: The 2D structure of this compound is used as a query to search against large chemical databases (e.g., PubChem, ChEMBL). The Tanimoto coefficient is employed to quantify the similarity between this compound and known bioactive compounds. A similarity threshold of >0.85 is typically used to identify compounds with a high likelihood of sharing similar targets. 3D shape similarity is also assessed using techniques like ROCS (Rapid Overlay of Chemical Structures).

-

-

Pharmacophore Modeling:

-

Protocol: A pharmacophore model is generated based on the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model is then used to screen 3D compound databases to find molecules that match the pharmacophore, suggesting they may bind to the same target.

-

-

Bioactivity Spectrum Analysis:

-

Protocol: Software such as PASS (Prediction of Activity Spectra for Substances) is utilized to predict the spectrum of biological activities for this compound based on its structural formula. The algorithm compares the structure to a training set of known drug-like molecules and their activities.

-

2. Structure-Based Approaches: These methods rely on the 3D structure of potential protein targets.

-

Reverse Docking:

-

Protocol: The 3D structure of this compound is docked against a library of 3D protein structures representing the human proteome (e.g., from the Protein Data Bank). Docking simulations are performed using software like AutoDock Vina or Glide. The binding affinity (e.g., in kcal/mol) and the binding pose of the ligand in the protein's active site are calculated to predict potential interactions.

-

-

Binding Site Similarity:

-

Protocol: The predicted binding pocket of a high-scoring protein target from reverse docking is compared to the binding sites of all other proteins in the structural database. This helps to identify potential off-targets and can provide insights into polypharmacology.

-

3. Target Prioritization and Pathway Analysis:

-

Consensus Scoring:

-

Protocol: The results from all in silico methods are integrated. A consensus score is calculated for each potential target based on its ranking across the different screening approaches. Targets that consistently appear with high scores are prioritized.

-

-

Pathway and Network Analysis:

-

Protocol: The prioritized list of potential targets is subjected to pathway and network analysis using tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). This helps to elucidate the potential biological pathways and signaling networks that may be modulated by this compound.

-

Hypothetical Results

The following tables present hypothetical data that could be generated from the described in silico workflow.

Table 1: Top Hits from Ligand-Based Screening

| Method | Database | Hit Compound | Similarity (Tanimoto) | Known Target(s) |

| 2D Similarity | ChEMBL | Parthenolide | 0.88 | NF-κB, STAT3 |

| 2D Similarity | PubChem | Costunolide | 0.86 | IKK, STAT3 |

| 3D Shape Similarity | ZINC | Helenalin | 0.91 | NF-κB |

| Pharmacophore | In-house | Compound X | N/A | Caspase-3 |

Table 2: Top Hits from Reverse Docking

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| NF-κB p65 | 1VKX | -9.2 | Arg33, Cys38, Glu39 |

| IKKβ | 4KIK | -8.8 | Cys99, Lys44, Asp166 |

| STAT3 | 6NJS | -8.5 | Cys426, Ser611, Ser613 |

| Caspase-3 | 3DEI | -8.1 | Cys163, His121, Gly122 |

| TNF-α | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 |

Table 3: Consensus Ranking of Predicted Targets

| Rank | Target | 2D Similarity Rank | Reverse Docking Rank | Pathway Analysis | Consensus Score |

| 1 | NF-κB | 1 | 1 | Inflammation, Apoptosis | 0.95 |

| 2 | IKKβ | 2 | 2 | NF-κB Signaling | 0.88 |

| 3 | STAT3 | 2 | 3 | JAK-STAT Signaling | 0.82 |

| 4 | Caspase-3 | 4 | 4 | Apoptosis | 0.75 |

| 5 | TNF-α | - | 5 | Inflammation, Apoptosis | 0.60 |

Signaling Pathway Visualization

Based on the prioritized targets, a potential signaling pathway modulated by this compound can be visualized. The hypothetical results suggest an involvement in the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.

Caption: A diagram of the proposed NF-κB signaling pathway modulated by this compound.

Conclusion

This technical guide outlines a hypothetical yet robust in silico strategy for the pharmacological target prediction of the orphan compound, this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of potential targets can be generated. The hypothetical results presented herein suggest that this compound may exert its biological effects through the modulation of the NF-κB signaling pathway, a critical mediator of inflammation and apoptosis. This in silico prediction provides a strong foundation for guiding subsequent experimental validation, thereby accelerating the drug discovery and development process for this natural product. The methodologies and workflows described are broadly applicable to the target identification of other novel chemical entities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug-Target Interactions: Prediction Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of caryophyllane sesquiterpenes and their derivatives

An In-depth Technical Guide to Caryophyllane Sesquiterpenes and Their Derivatives for Researchers and Drug Development Professionals

Introduction

Caryophyllane sesquiterpenes are a class of naturally occurring bicyclic sesquiterpenoids characterized by a unique 9-membered ring fused to a cyclobutane ring.[1][2] These compounds are widely distributed in the plant kingdom and are major constituents of the essential oils of many spices and food plants, including cloves (Syzygium aromaticum), black pepper (Piper nigrum), rosemary (Rosmarinus officinalis), and Cannabis sativa.[2][3][4] The most abundant and well-studied members of this family are β-caryophyllene, its oxidized form β-caryophyllene oxide, and its isomers α-humulene and isocaryophyllene.[1][5][6]

These compounds have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][7] β-caryophyllene is notably recognized as a selective agonist of the cannabinoid type 2 receptor (CB2-R), a key component of the endocannabinoid system, without exerting the psychomimetic effects associated with cannabinoid receptor type 1 (CB1-R) activation.[3][8] This technical guide provides a comprehensive literature review of caryophyllane sesquiterpenes and their derivatives, focusing on their chemical properties, biological activities, mechanisms of action, and relevant experimental methodologies for researchers and drug development professionals.

Chemical Structures and Natural Occurrence

The foundational structure for this class is the caryophyllane skeleton.[1] The most common derivatives found in nature are β-caryophyllene, β-caryophyllene oxide, α-humulene (an isomer with an opened cyclobutane ring), and isocaryophyllene.[4][9] Their biosynthesis in plants occurs via the mevalonic acid (MVA) pathway, starting from the C15 intermediate farnesyl pyrophosphate (FPP).[1][10]

Table 1: Major Caryophyllane Sesquiterpenes and Their Natural Sources

| Compound Name | Alternate Name(s) | Chemical Structure | Common Natural Sources (Approximate Content) |

| β-Caryophyllene | (-)-β-caryophyllene, (E)-BCP | C₁₅H₂₄ | Cannabis sativa (3.8–37.5%), Piper nigrum (Black Pepper), Syzygium aromaticum (Cloves, 1.7–19.5%), Rosmarinus officinalis (Rosemary), Copaifera langsdorffi[1][2][3] |

| β-Caryophyllene Oxide | 4β,5α-epoxycaryophyll-8(13)-ene | C₁₅H₂₄O | Oxidation product of β-caryophyllene, found in many essential oils such as Melissa officinalis (Lemon Balm) and Psidium cattleianum (Jeju guava).[1][8] |

| α-Humulene | α-Caryophyllene | C₁₅H₂₄ | Humulus lupulus (Hops), Salvia officinalis (Sage), Cannabis sativa[1][4] |

| Isocaryophyllene | (Z)-β-caryophyllene, γ-caryophyllene | C₁₅H₂₄ | Often found as a minor isomer alongside β-caryophyllene in various essential oils.[1][5][6] |

Pharmacological Activities and Mechanisms of Action

Caryophyllane sesquiterpenes exhibit a polypharmacological profile, interacting with multiple molecular targets and signaling pathways.[1]

Anti-inflammatory and Immunomodulatory Activity

β-caryophyllene and its derivatives are potent anti-inflammatory agents.[3] This activity is largely mediated through the activation of the CB2 receptor, which is primarily expressed on immune cells.[3][11] Activation of CB2-R can suppress inflammatory responses. For instance, β-caryophyllene has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2 by blocking the NF-κB and MAPK signaling pathways.[3][12][13]

Table 2: Quantitative Data on Anti-inflammatory Activity

| Compound | Model / Assay | Concentration / Dose | Effect | Reference |

| Antipacid B | Superoxide anion generation (human neutrophils) | IC₅₀: 11.22 µM | Inhibition of superoxide generation | [14][15] |

| Antipacid B | Elastase release (human neutrophils) | IC₅₀: 23.53 µM | Inhibition of elastase release | [14][15] |

| Rumphellolide L | Elastase release (human neutrophils) | IC₅₀: 7.63 µM | Inhibition of elastase release | [14][15] |

| β-Caryophyllene | LPS-stimulated primary monocytes | 0.5 µM | Decreased activation of Erk1/2 and JNK1/2 | [13] |

| β-Caryophyllene | Dextran sulfate sodium (DSS)-induced colitis in mice | 50 mg/kg (gavage) | Reduced colon infiltration of macrophages | [11] |

Anticancer Activity

Caryophyllane sesquiterpenes demonstrate significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][16] β-caryophyllene oxide (BCPO), in particular, has been shown to modulate key cancer signaling pathways such as PI3K/Akt/mTOR and MAPK.[8] Furthermore, these compounds can act as chemosensitizing agents, enhancing the efficacy of conventional anticancer drugs like doxorubicin and sorafenib, possibly by modulating the activity of ABC transporters responsible for multidrug resistance.[17][18]

Table 3: Cytotoxicity of Caryophyllane Sesquiterpenes in Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC₅₀ Value / Effect | Reference |

| β-Caryophyllene | HCT 116 (Colon) | MTT | 19 µM | [16] |

| β-Caryophyllene | MDA-MB-468 (Breast) | MTT | More potent than α-humulene and β-caryophyllene oxide | [17] |

| β-Caryophyllene | Caco-2 (Colon) | MTT | ~45% viability reduction at 25 µg/mL | [17] |

| α-Humulene | Caco-2 (Colon) | MTT | ~20-30% viability reduction at 25 µg/mL | [17] |

| β-Caryophyllene Oxide | Caco-2 (Colon) | MTT | ~45% viability reduction at 50 µg/mL | [17] |

| Compound 5 (derivative) | A549 (Lung) | Cytotoxicity Assay | 8.50 ± 0.75 µg/mL | [19] |

| AC-7 (synthetic derivative) | HT-29 (Colon) | Cytotoxicity Assay | 3.09 µM | [20] |

Neuroprotective Effects

The neuroprotective properties of caryophyllane sesquiterpenes are an area of growing interest.[7] β-caryophyllene's ability to activate CB2 receptors, which are expressed in microglia and neurons, plays a crucial role.[21] In models of neurodegenerative diseases like Parkinson's and Alzheimer's, β-caryophyllene has been shown to reduce microglial activation, decrease oxidative stress, and protect dopaminergic neurons from injury.[21][22] It can ameliorate neuroinflammation by inhibiting the production of inflammatory mediators in the central nervous system.[3][12]

Table 4: Quantitative Data on Neuroprotective Activity

| Compound | Model / Condition | Dose | Effect | Reference |

| β-Caryophyllene | Middle cerebral artery occlusion (MCAO) in rats | 10 mg/kg (i.p.) | Reduced cortical infarct volume by 67% | [12] |

| β-Caryophyllene | MPTP-induced Parkinson's model in mice | Pretreatment | Ameliorated motor dysfunction and protected dopaminergic neurons | [22] |

| β-Caryophyllene | C6 microglial cells | 100 µM | Decreased nitric oxide and prostaglandin E₂ levels | [12] |

Experimental Protocols

This section outlines generalized methodologies for the isolation, characterization, and biological evaluation of caryophyllane sesquiterpenes, based on protocols described in the cited literature.

Isolation and Characterization Workflow

The isolation of caryophyllane sesquiterpenes from plant material typically follows a bioassay-guided fractionation approach.

-

Extraction : Plant material (e.g., leaves, bark) is hydrodistilled or extracted with an organic solvent (e.g., ethyl acetate, n-hexane) to obtain a crude extract or essential oil.[16][19]

-

Fractionation : The crude extract is subjected to column chromatography (e.g., silica gel) to separate it into fractions with decreasing polarity.[16]

-

Purification : Active fractions are further purified using semi-preparative or analytical High-Performance Liquid Chromatography (HPLC).[16][23][24]

-

Structure Elucidation : The chemical structure of the pure isolated compounds is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[16][19][25]

Key Biological Assays

-

Cytotoxicity Assessment (MTT Assay) : This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cells.[17]

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured with a spectrophotometer.

-

Cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[17]

-

-

Anti-inflammatory Activity (Neutrophil Assays) : Human neutrophils are used to assess the inhibition of inflammatory responses.[15]

-

Isolation : Neutrophils are isolated from the blood of healthy donors.

-

Superoxide Anion Generation : Neutrophils are treated with the test compound, then stimulated (e.g., with fMLP/CB). The generation of superoxide anions is measured by the reduction of ferricytochrome c.[15]

-

Elastase Release : Neutrophils are treated with the test compound, then stimulated. The release of elastase into the supernatant is measured using a substrate like MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.[15]

-

-

CB2 Receptor Binding/Activation : To confirm the mechanism of action, receptor binding assays or functional assays are performed.

-

Receptor Binding : A competitive binding assay using a radiolabeled CB2 agonist (e.g., [³H]CP55,940) and membranes from cells overexpressing the CB2 receptor can determine the binding affinity of the test compound.

-

Functional Assay : In cells expressing CB2 receptors, the ability of the compound to inhibit forskolin-stimulated cAMP accumulation is measured. Activation of the Gαi-coupled CB2 receptor leads to a decrease in cAMP levels.

-

Conclusion and Future Directions

Caryophyllane sesquiterpenes, particularly β-caryophyllene and its oxide, represent a valuable class of natural products with significant therapeutic potential. Their pleiotropic effects on key signaling pathways involved in inflammation, cancer, and neurodegeneration make them attractive candidates for drug development. The selective activation of the CB2 receptor by β-caryophyllene without psychotropic effects is a particularly compelling feature.

Future research should focus on several key areas:

-

Clinical Trials : Despite promising preclinical data, there is a lack of clinical studies to validate the efficacy and safety of these compounds in humans.[1][3]

-

Bioavailability and Formulation : Studies are needed to improve the bioavailability of these lipophilic compounds through advanced drug delivery systems.

-

Derivative Synthesis : The synthesis and biological evaluation of novel derivatives could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.[20]

-

Mechanistic Studies : Further investigation is required to fully elucidate the complex downstream effects and potential off-target interactions of these compounds.

This guide summarizes the current state of knowledge on caryophyllane sesquiterpenes, providing a solid foundation for researchers and professionals aiming to harness their therapeutic potential.

References

- 1. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caryophyllene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic review on the neuroprotective perspectives of beta-caryophyllene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cannabisclinicians.org [cannabisclinicians.org]

- 12. Protective effect of β-caryophyllene, a natural bicyclic sesquiterpene, against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Caryophyllane-Related Sesquiterpenoids with Anti-Inflammatory Activity from Rumphella antipathes (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Caryophyllane-Related Sesquiterpenoids with Anti-Inflammatory Activity from Rumphella antipathes (Linnaeus, 1758) [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Role of Caryophyllane Sesquiterpenes in the Entourage Effect of Felina 32 Hemp Inflorescence Phytocomplex in Triple Negative MDA-MB-468 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Caryophyllene Sesquiterpenes from Pulicaria vulgaris Gaertn.: Isolation, Structure Determination, Bioactivity and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. The Neuroprotective Effects of Beta-Caryophyllene | doTERRA Essential Oils [doterra.com]

- 22. mdpi.com [mdpi.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. scielo.br [scielo.br]

A Technical Guide to the Solubility of Clovanediol Diacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate is a sesquiterpenoid derivative of natural origin, a class of compounds known for their diverse biological activities. As with any compound under investigation for pharmaceutical or other applications, understanding its solubility characteristics is a critical first step in formulation development, biological testing, and chemical synthesis. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, outlines detailed experimental protocols for its quantitative determination, and offers a predictive framework based on its chemical structure. Due to a lack of publicly available quantitative solubility data for this compound, this guide emphasizes the methodologies for generating such crucial data.

Introduction to this compound

This compound, with the molecular formula C₁₉H₃₀O₄, is a derivative of clovanediol, a sesquiterpenoid alcohol. Sesquiterpenoids are a large class of naturally occurring 15-carbon compounds that exhibit a wide range of chemical structures and biological properties. The addition of two acetate groups to the clovanediol backbone significantly influences its physicochemical properties, including its solubility. Understanding how this molecule interacts with different solvents is fundamental for its application in research and development.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule possesses a large, non-polar sesquiterpenoid hydrocarbon core and two polar acetate functional groups. This structure suggests an overall moderate polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): The large hydrocarbon skeleton of this compound suggests it will have some affinity for non-polar solvents. However, the presence of the polar acetate groups may limit its solubility in highly non-polar solvents like hexane.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving this compound. They can engage in dipole-dipole interactions with the acetate groups while also accommodating the non-polar hydrocarbon portion of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in lower-chain alcohols. These solvents can interact with the acetate groups, although they are generally less effective than polar aprotic solvents for moderately polar compounds.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide - DMSO): The compound is expected to have very low solubility in water due to its large lipophilic core. Conversely, it is reported to be soluble in DMSO, a strong, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]

Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-polar | Hexane, Heptane | Low to Moderate | The large hydrocarbon core is compatible, but the polar acetate groups will limit high solubility. |

| Toluene, Benzene | Moderate to High | The aromatic ring can interact with the hydrocarbon part, and the overall polarity is suitable. | |

| Polar Aprotic | Dichloromethane (DCM) | High | Effective at solvating both the polar and non-polar regions of the molecule. |

| Diethyl Ether | Moderate to High | A good solvent for many natural products of moderate polarity. | |

| Ethyl Acetate | High | The ester functionality of the solvent is compatible with the acetate groups of the solute. | |

| Acetone | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (ACN) | Moderate | May be slightly too polar for optimal solubility of the large non-polar core. | |

| Dimethylformamide (DMF) | High | A strong polar aprotic solvent, similar in nature to DMSO. | |

| Dimethyl Sulfoxide (DMSO) | High | Known to be a universal solvent for many organic compounds; qualitative solubility is reported.[1] | |

| Polar Protic | Methanol | Moderate | The hydroxyl group can interact with the acetate groups, but the high polarity may not be optimal for the hydrocarbon core. |

| Ethanol | Moderate to High | Less polar than methanol, offering a better balance for solvating the entire molecule. | |

| Water | Very Low | The large, non-polar hydrocarbon structure will dominate, leading to poor interaction with the highly polar water molecules. |

Experimental Determination of Solubility

The most reliable method for obtaining quantitative solubility data is through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for generating accurate data for this compound.[2][3]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap).

-

Add a precise volume of the desired organic solvent to the vial.

-

Prepare a series of standards of this compound of known concentrations in the same solvent for creating a calibration curve.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[5]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Use the previously prepared calibration curve to determine the concentration of the dissolved compound in the sample.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Kinetic Solubility Measurement

For high-throughput screening purposes, a kinetic solubility measurement can be employed. This method is faster but may overestimate the true equilibrium solubility as it can lead to supersaturated solutions.[6] It typically involves dissolving the compound in a strong organic solvent like DMSO and then diluting it into the aqueous or organic solvent of interest and observing for precipitation.[2][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask method for determining the equilibrium solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the literature, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be soluble in a range of common polar aprotic and less polar protic organic solvents, with limited solubility in highly polar or non-polar extremes. For researchers and drug development professionals, the experimental determination of its solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this essential data, thereby enabling further development and application of this promising natural product derivative.

References

- 1. This compound supplier | CAS 2649-68-5 | AOBIOUS [aobious.com]

- 2. enamine.net [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. benchchem.com [benchchem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Stability of Clovanediol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability studies on clovanediol diacetate are not publicly available. This guide is based on the general stability of structurally related sesquiterpenoid esters and established principles of drug degradation. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a sesquiterpenoid ester. Understanding its stability under various storage and stress conditions is critical for the development of formulations with adequate shelf-life and for ensuring its therapeutic efficacy and safety. This technical guide outlines the potential degradation pathways of this compound, provides detailed protocols for conducting stability studies, and presents a framework for data analysis.

Potential Degradation Pathways

Based on the chemical structure of this compound, which features two ester functional groups, the primary anticipated degradation pathway is hydrolysis. Other potential degradation routes common to sesquiterpenoids include oxidation and photodecomposition.

-

Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would lead to the formation of the corresponding monoacetate and diol derivatives.

-

Oxidation: The terpene core may be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives such as epoxides, hydroperoxides, or ketones.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization, rearrangement, or degradation of the molecule.[1]

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[2][3][4][5][6] The following protocols are proposed for investigating the stability of this compound.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for quantifying this compound and its degradation products.[7][8][9][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (to be determined by UV scan).

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

Internal Standard: A structurally unrelated, stable compound.

Forced Degradation Studies

The following conditions are recommended for forced degradation studies. The extent of degradation should be targeted at 5-20%.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Dissolve this compound in a small amount of a co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Heat the solution at 60 °C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature.

-

Procedure: Dissolve this compound in a co-solvent and dilute with 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at appropriate time intervals. Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Dissolve this compound in a co-solvent and dilute with 3% H₂O₂. Keep the solution at room temperature and withdraw samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Condition: Solid-state at 80 °C.

-

Procedure: Place a known amount of solid this compound in a controlled temperature oven at 80 °C. Withdraw samples at various time points and dissolve in a suitable solvent for analysis.

-

-

Photostability Testing:

-

Condition: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[11]

-

Procedure: Expose the solid drug substance and a solution of the drug substance to the light source. A control sample should be protected from light.

-

Data Presentation

The quantitative data from the stability studies should be summarized in tables to facilitate comparison.

Table 1: Stability of this compound in Solution under Forced Degradation Conditions

| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl, 60 °C | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 85.2 | 10.5 | 4.3 | |

| 24 | 65.7 | 25.1 | 9.2 | |

| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 |

| 2 | 70.3 | 20.4 | 9.3 | |

| 8 | 45.1 | 38.7 | 16.2 | |

| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 92.5 | 7.5 | 0.0 |

Table 2: Solid-State Stability of this compound

| Storage Condition | Time (months) | This compound Assay (%) | Appearance |

| 25 °C / 60% RH | 0 | 99.8 | White powder |

| 3 | 99.5 | No change | |

| 6 | 99.2 | No change | |

| 40 °C / 75% RH | 0 | 99.8 | White powder |

| 3 | 98.1 | No change | |

| 6 | 96.5 | Slight yellowing | |

| Photostability | 1.2 million lux h | 97.3 | Slight yellowing |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is likely the sequential hydrolysis of the two acetate esters.

Caption: Hypothetical hydrolysis pathway.

Conclusion

While specific stability data for this compound is not available, this guide provides a comprehensive framework for assessing its stability based on the behavior of similar chemical entities. The proposed experimental protocols and analytical methods will enable researchers to generate the necessary data to understand the degradation profile of this compound, which is crucial for its successful development as a therapeutic agent. It is recommended that these studies be conducted in accordance with ICH guidelines to ensure regulatory compliance.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. biomedres.us [biomedres.us]

- 3. biopharminternational.com [biopharminternational.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Quantification of sesquiterpene lactones in Parthenium hyterophorous by normal-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Isolation of Clovanediol Diacetate from Psidium guajava (Guava) Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psidium guajava L. (guava) is a plant rich in a diverse array of secondary metabolites, including a significant number of terpenoids. Among these are sesquiterpenoids, a class of C15 isoprenoids that have garnered scientific interest for their potential pharmacological activities. Clovanediol diacetate, a clovane-type sesquiterpenoid, has been identified as a constituent of guava leaves. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of P. guajava. The methodology is based on established principles of natural product chemistry, involving solvent extraction and multi-step chromatography. While a specific published protocol for this exact molecule is not widely available, the following procedures are synthesized from established methods for isolating sesquiterpenoids from plant matrices.

Data Presentation

The following table summarizes the anticipated quantitative data from the isolation process, based on typical yields for sesquiterpenoids from plant material. These values should be considered as estimates and will vary depending on the specific plant material, collection time, and experimental conditions.

| Parameter | Value | Method of Analysis |

| Extraction Yield | ||

| Crude Chloroform Extract | 5 - 10% (of dry leaf weight) | Gravimetric |

| Chromatography Yields | ||

| Sesquiterpenoid-rich Fraction | 15 - 25% (of crude extract) | Gravimetric |

| Isolated this compound | 0.01 - 0.05% (of dry leaf weight) | Gravimetric, HPLC |

| Purity | ||

| Final Product Purity | >95% | HPLC, NMR |

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from guava leaves.

1. Plant Material Collection and Preparation

-

Collection: Fresh, healthy leaves of Psidium guajava should be collected. The age of the leaves and the season of collection can influence the phytochemical profile.

-

Drying: The leaves should be washed with distilled water to remove any debris and then air-dried in the shade at room temperature for 7-10 days, or until brittle. Alternatively, a hot air oven at 40-50°C can be used for faster drying.

-